molecular formula C10H11N3O5 B11018632 N-ethyl-2-methyl-3,5-dinitrobenzamide

N-ethyl-2-methyl-3,5-dinitrobenzamide

Cat. No.: B11018632
M. Wt: 253.21 g/mol
InChI Key: KRCQDAJGRNYKCP-UHFFFAOYSA-N
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Description

N-ethyl-2-methyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C10H11N3O5 It is a derivative of benzamide, characterized by the presence of nitro groups at the 3 and 5 positions on the benzene ring, along with an ethyl group at the nitrogen atom and a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methyl-3,5-dinitrobenzamide typically involves the nitration of a precursor benzamide compound. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-ethyl-2-methyl-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-methyl-3,5-dinitrobenzamide involves its interaction with cellular components. The nitro groups contribute to its antimicrobial activity by interfering with the synthesis of essential biomolecules in microorganisms . The compound may also target specific enzymes and pathways, leading to the inhibition of microbial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-methyl-3,5-dinitrobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits better biological activity profiles, particularly in antifungal applications .

Properties

Molecular Formula

C10H11N3O5

Molecular Weight

253.21 g/mol

IUPAC Name

N-ethyl-2-methyl-3,5-dinitrobenzamide

InChI

InChI=1S/C10H11N3O5/c1-3-11-10(14)8-4-7(12(15)16)5-9(6(8)2)13(17)18/h4-5H,3H2,1-2H3,(H,11,14)

InChI Key

KRCQDAJGRNYKCP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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